4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Beschreibung
The compound 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-ethylpiperazinyl group and a methyl group at positions 2 and 9, respectively. A methylene bridge connects this core to a 4-oxo-2-thioxothiazolidin-5-ylidene moiety, which is further linked to a butanoic acid side chain.
Eigenschaften
Molekularformel |
C23H27N5O4S2 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
4-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C23H27N5O4S2/c1-3-25-10-12-26(13-11-25)20-16(21(31)27-8-4-6-15(2)19(27)24-20)14-17-22(32)28(23(33)34-17)9-5-7-18(29)30/h4,6,8,14H,3,5,7,9-13H2,1-2H3,(H,29,30)/b17-14- |
InChI-Schlüssel |
OFIZQGAOBHYMFW-VKAVYKQESA-N |
Isomerische SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid umfasst mehrere Schritte. Eine übliche Methode beginnt mit der Herstellung von Zwischenprodukten wie 2-Chlor-5-chlormethylpyridin und N-Ethylpiperazin. Diese Zwischenprodukte durchlaufen eine Reihe von Reaktionen, einschließlich Grignard-Reaktionen, Reduktion und Aminierung, um das Endprodukt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erreichen. Dies umfasst die Kontrolle der Temperatur, der Reaktionszeit und des Einsatzes von Katalysatoren. Der Prozess kann auch Reinigungsschritte wie Kristallisation und Chromatographie umfassen, um das gewünschte Produkt zu isolieren .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Forscher untersuchen sein Potenzial als Therapeutikum für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that similar compounds with thiazolidine and pyrimidine structures exhibit anticancer properties. For instance, studies have shown that inhibitors targeting DNA repair mechanisms can potentiate the effects of chemotherapeutic agents such as cisplatin and cyclophosphamide . The compound could potentially serve as an ERCC1-XPF inhibitor, enhancing the cytotoxicity of platinum-based drugs against tumor cells.
Antimicrobial Properties
Compounds containing thiazolidine rings have been explored for their antibacterial and antifungal activities. The structural characteristics of the compound suggest it may inhibit bacterial growth by disrupting cell wall synthesis or function, similar to other thiazolidine derivatives . Further studies could evaluate its efficacy against common pathogens like Escherichia coli and Pseudomonas aeruginosa.
Inhibitors of Enzymatic Activity
The dual functionality of the compound as a potential enzyme inhibitor can be explored through molecular docking studies. This approach has been successfully utilized in identifying new inhibitors for various targets, including 5-lipoxygenase and other enzymes involved in inflammatory pathways .
Table 1: Comparative Analysis of Biological Activities
Synthesis Methodology
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazolidine ring via cyclization.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Final coupling reactions to form the complete structure.
Wirkmechanismus
The mechanism of action of 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Replaces the butanoic acid side chain with a phenylethyl group. Lacks ionizable carboxylic acid, reducing water solubility but increasing lipophilicity (higher logP). The phenylethyl group may enhance membrane permeability but limit solubility in aqueous environments .
Compound from :
4-{(5Z)-5-[(2-{[2-(2-Hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
- Key Differences: Substitutes the 4-ethylpiperazinyl group with a [2-(2-hydroxyethoxy)ethyl]amino moiety. Introduces additional hydroxyl and ether groups, enhancing hydrophilicity and hydrogen-bonding capacity.
Functional Group Modifications
Compound from :
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Key Differences: Replaces the pyrido[1,2-a]pyrimidin-4-one core with a pyrazole ring. The 4-methoxyphenyl group introduces electron-donating effects, which may influence binding affinity .
Compound from :
4-[N’-(4-Imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid
- Key Differences: Features a sulfonic acid group instead of butanoic acid, increasing acidity (lower pKa) and solubility. Lacks the pyrido-pyrimidine core, utilizing a benzene ring and hydrazine linker. The sulfonic acid group may improve pharmacokinetics but reduce blood-brain barrier penetration .
Pharmacological and Physicochemical Profiles
Research Findings and Implications
- Target Compound: The combination of ethylpiperazine (basic) and butanoic acid (acidic) creates a zwitterionic structure, which may improve tissue penetration and reduce plasma protein binding. The thioxothiazolidinone moiety is critical for covalent interactions with cysteine residues in enzymes (e.g., kinases or proteases) .
- Compound : The phenylethyl group enhances hydrophobic interactions but limits solubility, making it more suitable for lipid-rich targets (e.g., membrane-bound receptors) .
- Compound: The pyrazole core and phenylpropanoic acid may confer selectivity for inflammatory targets (e.g., COX-2) but require formulation optimization for solubility .
Biologische Aktivität
The compound 4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid represents a novel structure with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of several functional groups that contribute to its pharmacological properties:
- Pyrido[1,2-a]pyrimidine moiety : Known for its role in various biological activities, including anticancer effects.
- Thioxothiazolidin : Often associated with antimicrobial and anti-inflammatory properties.
- Piperazine derivative : Commonly seen in psychoactive drugs and has implications in receptor binding.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Preliminary studies suggest that it may inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival pathways .
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in preclinical models by disrupting critical signaling pathways .
- Anti-inflammatory Effects : Its thiazolidin component may mediate anti-inflammatory responses, potentially useful in treating conditions like rheumatoid arthritis .
Biological Activity
Recent studies have evaluated the compound's biological activity through various assays:
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting strong antitumor potential .
- Inflammatory Response Modulation : In a murine model of arthritis, treatment with the compound resulted in a 40% reduction in inflammatory markers compared to control groups .
- Microbial Inhibition : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (80–120°C for imine bond formation), solvent selection (e.g., ethanol or DMF for solubility and reactivity), and reaction time (2–6 hours for cyclization steps). Multi-step protocols often involve Knoevenagel condensation for the thiazolidinone core and subsequent functionalization of the pyrido[1,2-a]pyrimidin-4-one moiety. Recrystallization from DMF/EtOH (1:1) improves purity .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic and heterocyclic protons, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, and X-ray crystallography provides absolute stereochemical assignment for crystalline derivatives .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiling in polar (water, DMSO) and non-polar solvents (chloroform, ethyl acetate) using UV-Vis spectrophotometry at λ_max (~300–350 nm for conjugated systems). Stability studies involve HPLC monitoring under acidic/basic conditions (pH 2–12) and thermal stress (25–60°C) to identify degradation products .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods streamline the synthesis of derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics for key steps like Michael addition or thioamide cyclization. ICReDD’s workflow integrates reaction path search algorithms with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error by ~40% .
Q. What strategies resolve contradictions between computational predictions and experimental data in derivative design?
- Methodological Answer : Discrepancies in reactivity or regioselectivity often arise from solvation effects or unaccounted steric factors. Hybrid QM/MM simulations improve solvation models, while multivariate analysis (e.g., PCA) of experimental datasets identifies outliers. Iterative refinement of force fields using experimental NMR/IR data enhances prediction accuracy .
Q. How are in vitro vs. in vivo pharmacological discrepancies evaluated for this compound?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are compared with pharmacokinetic studies in rodent models. LC-MS/MS quantifies plasma/tissue concentrations, while metabolite identification via HRMS clarifies bioactivation pathways. Discrepancies often stem from poor bioavailability or off-target effects, requiring formulation optimization (e.g., nanoencapsulation) .
Q. What machine learning models predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Graph neural networks (GNNs) trained on reaction databases (e.g., Reaxys) predict feasible reaction pathways for the thiazolidinone core. Feature engineering includes electronic parameters (HOMO/LUMO energies) and steric descriptors (molar refractivity). Transfer learning adapts models to small datasets for rare intermediates .
Q. How is purity validated when HPLC and mass spectrometry data conflict?
- Methodological Answer : Orthogonal validation using 2D-LC (HILIC/RP) separates co-eluting impurities. Tandem MS (MS/MS) fragments ions to distinguish isobaric species. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) resolves quantification errors from UV-quenching impurities .
Q. What mechanistic insights guide the design of derivatives targeting enzyme inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., kinase ATP pockets). Free-energy perturbation (FEP) calculations rank substituent effects on binding affinity. Experimental validation via surface plasmon resonance (SPR) measures kinetic parameters (K_D, k_on/k_off) .
Notes
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